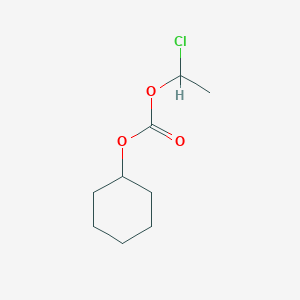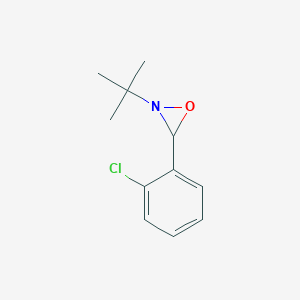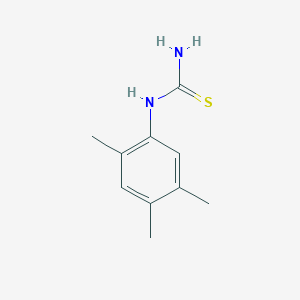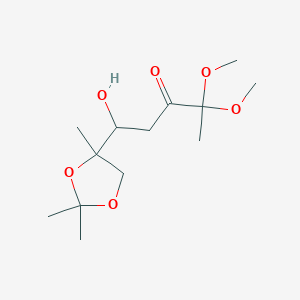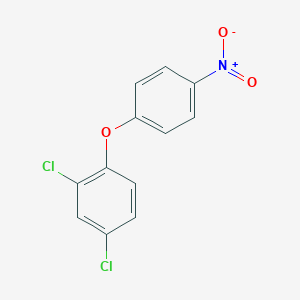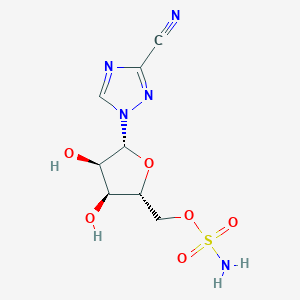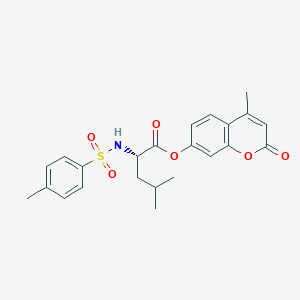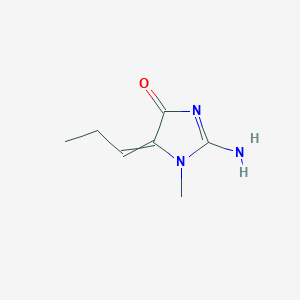
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene, also known as MCI-186, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of imidazoles and has been extensively studied for its neuroprotective properties.
作用机制
The exact mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is not fully understood. However, it has been suggested that 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- exerts its neuroprotective effects by activating the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes. 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has also been shown to modulate the activity of various enzymes, such as heme oxygenase-1 and superoxide dismutase, which play a crucial role in the cellular defense against oxidative stress.
生化和生理效应
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of reactive oxygen species, inhibit lipid peroxidation, and increase the levels of glutathione, a potent antioxidant. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to improve mitochondrial function, reduce inflammation, and enhance neurogenesis in various cell and animal models.
实验室实验的优点和局限性
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its neuroprotective properties. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been tested in clinical trials, indicating its potential therapeutic applications. However, there are also some limitations associated with 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-. For instance, the exact mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological effects. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been shown to have some toxicity at high concentrations, which should be taken into consideration when designing experiments.
未来方向
There are several future directions for the study of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene-. First, further studies are needed to elucidate the exact mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- and its pharmacological effects. Second, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- for the treatment of neurological disorders. Third, the potential use of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in combination with other neuroprotective agents should be explored. Fourth, the development of new synthetic methods for 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- and its analogs could lead to the discovery of more potent and selective compounds. Finally, the use of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in other fields, such as cancer research and aging, should also be investigated.
合成方法
The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- involves the reaction of 2-aminomethylimidazole with acetaldehyde and propionaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at a temperature of 80-90°C for several hours. The resulting product is then purified by recrystallization to obtain 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- in high yield and purity.
科学研究应用
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been extensively studied for its neuroprotective properties. It has been shown to reduce oxidative stress, inhibit apoptosis, and improve mitochondrial function in various cell and animal models. Moreover, 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has been tested in clinical trials for the treatment of acute ischemic stroke, traumatic brain injury, and spinal cord injury. The results of these trials have shown promising outcomes, indicating that 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- could be a potential therapeutic agent for the treatment of neurological disorders.
属性
CAS 编号 |
119290-23-2 |
|---|---|
产品名称 |
4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- |
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC 名称 |
(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11)/b5-4- |
InChI 键 |
JJGGBWHFVLMEER-UHFFFAOYSA-N |
SMILES |
CCC=C1C(=O)NC(=N)N1C |
规范 SMILES |
CCC=C1C(=O)N=C(N1C)N |
同义词 |
2-amino-1-methyl-5-propylideneimidazol-4-one AMPI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



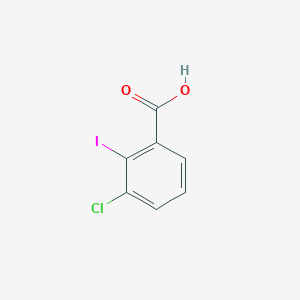
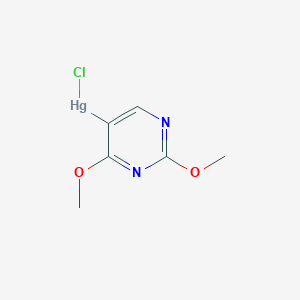
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
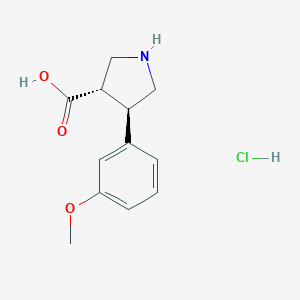
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
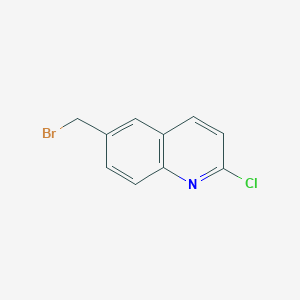
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
